(1S,2S)-Cyclopropane-1,2-diamine

Dopamine Receptor GPCR Medicinal Chemistry

(1S,2S)-Cyclopropane-1,2-diamine is an enantiopure vicinal diamine featuring a conformationally constrained cyclopropane ring. This C2-symmetric chiral scaffold possesses two amino groups in a syn orientation, rendering it a versatile building block for chiral ligand synthesis, asymmetric catalysis, and the construction of conformationally restricted pharmacophores.

Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
Cat. No. B8143305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-Cyclopropane-1,2-diamine
Molecular FormulaC3H8N2
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1C(C1N)N
InChIInChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3-/m0/s1
InChIKeyDQSBSLFFVASXRY-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-Cyclopropane-1,2-diamine: Chiral C2-Symmetric Building Block for Asymmetric Synthesis and Medicinal Chemistry


(1S,2S)-Cyclopropane-1,2-diamine is an enantiopure vicinal diamine featuring a conformationally constrained cyclopropane ring . This C2-symmetric chiral scaffold possesses two amino groups in a syn orientation, rendering it a versatile building block for chiral ligand synthesis, asymmetric catalysis, and the construction of conformationally restricted pharmacophores [1]. The compound is commercially available as the free base (CAS 78738-29-1) or as the dihydrochloride salt .

Why (1S,2S)-Cyclopropane-1,2-diamine Cannot Be Replaced by Generic Diamines or Alternative Stereoisomers


Substituting (1S,2S)-cyclopropane-1,2-diamine with alternative chiral diamines such as (1R,2R)-cyclopropane-1,2-diamine, cis/trans mixtures, or flexible-chain diamines (e.g., ethylenediamine) introduces substantial stereochemical and conformational changes that directly impair biological activity, catalytic enantioselectivity, and structural reproducibility. The cyclopropane ring imposes a fixed syn orientation of the two amino groups, a conformational restriction absent in flexible acyclic diamines [1]. Replacing the (1S,2S) configuration with the (1R,2R) enantiomer yields the mirror-image ligand or pharmacophore, which can invert enantioselectivity in asymmetric catalysis or alter receptor recognition. More critically, employing the trans stereoisomer of 1,2-diaminocyclopropane produces a folded-to-extended conformational switch that reduces dopamine D2 and D3 receptor binding affinity by up to two orders of magnitude [2]. These stereochemical and conformational constraints render generic substitution scientifically invalid.

(1S,2S)-Cyclopropane-1,2-diamine: Quantitative Evidence for Differentiated Procurement


Cis vs. Trans Stereoisomer Comparison: Dopamine D2 and D3 Receptor Binding Affinity (Ki)

Benzamide derivatives synthesized from cis-1,2-diaminocyclopropane exhibit nanomolar binding affinities at human dopamine D2 and D3 receptors, whereas the corresponding trans-1,2-diaminocyclopropane derivatives show dramatically reduced affinity (up to >1000 nM) [1]. The (1S,2S) enantiomer, as the defined cis stereoisomer, is essential for achieving this pharmacologically relevant affinity. The cis configuration forces the benzamide group and the basic nitrogen atom into a syn relationship that mimics the bioactive conformation of tropane-based D2/D3 ligands [1].

Dopamine Receptor GPCR Medicinal Chemistry

Conformational Rigidity: Cyclopropane vs. Flexible Acyclic Diamine Scaffolds

The cyclopropane ring in (1S,2S)-cyclopropane-1,2-diamine enforces a fixed syn geometry (N-C-C-N torsion angle of approximately 0°), whereas flexible acyclic diamines such as ethylenediamine sample multiple low-energy conformers [1]. This conformational restriction translates into enhanced receptor subtype selectivity and more predictable structure-activity relationships in medicinal chemistry programs [2]. In asymmetric catalysis, the rigid cyclopropane backbone provides a well-defined steric environment that supports high enantioselectivity in metal-catalyzed reactions, contrasting with the conformational flexibility of ethylenediamine-derived ligands that can erode stereocontrol [1].

Conformational Restriction Ligand Design Pharmacophore

Chiral Ligand Platform: Salen Derivative Synthesis from (1S,2S)-Cyclopropane-1,2-diamine

(1S,2S)-Cyclopropane-1,2-diamine and its 3,3-dimethyl analog have been successfully transformed into chiral C2-symmetric salen derivatives in near-quantitative yields, demonstrating their suitability as modular ligand precursors [1]. The resulting salen-metal complexes constitute a privileged class of Lewis acid catalysts for asymmetric epoxidation, cyclopropanation, and ring-opening reactions. The rigid cyclopropane backbone differentiates these salen ligands from the widely used cyclohexane-1,2-diamine-derived analogs (e.g., Jacobsen's catalyst), offering altered steric profiles and potential advantages in enantioselectivity for specific substrate classes [1].

Asymmetric Catalysis Salen Ligands Chiral Synthesis

(1S,2S)-Cyclopropane-1,2-diamine: Evidence-Backed Research and Industrial Application Scenarios


Development of Conformationally Restricted Dopamine D2/D3 Receptor Ligands

Medicinal chemistry programs targeting dopamine D2 and D3 receptors (e.g., for antipsychotic or anti-Parkinson's drug discovery) require the cis-1,2-diaminocyclopropane scaffold to achieve nanomolar receptor binding affinity. The trans stereoisomer yields >145-fold weaker binding [1], making (1S,2S)-cyclopropane-1,2-diamine the only viable stereochemical choice for constructing high-affinity benzamide derivatives with a folded syn pharmacophore geometry. This stereochemical requirement is substantiated by direct head-to-head binding data [1].

Synthesis of Chiral C2-Symmetric Salen Ligands for Asymmetric Catalysis

(1S,2S)-Cyclopropane-1,2-diamine serves as the chiral backbone for preparing C2-symmetric salen ligands, which are subsequently metalated for use in asymmetric epoxidation, cyclopropanation, and Lewis acid catalysis. The rigid cyclopropane framework provides a distinct steric environment compared to cyclohexane-derived salen ligands, potentially enabling differentiated enantioselectivity profiles in challenging substrate transformations. Near-quantitative derivatization yields have been demonstrated [2], confirming synthetic feasibility for catalyst library construction.

Construction of Conformationally Locked Peptidomimetics and Bioisosteres

The fixed syn geometry of (1S,2S)-cyclopropane-1,2-diamine enables its incorporation into peptidomimetics as a rigid diamine isostere, replacing flexible amino acid linkers to restrict backbone conformation [2]. This strategy enhances metabolic stability and improves target selectivity by reducing conformational entropy. Cyclopropane-containing dipeptide isosteres have been synthesized using enantioselective cyclization methodologies [2], establishing this scaffold as a valuable tool for peptide-based drug design.

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